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Compound of Interest

Compound Name: SM 16

Cat. No.: B15542166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cloning, expression, and

purification of the recombinant Schistosoma mansoni 16 (SM16) protein. The protocols detailed

below are intended for research purposes and to support the development of novel

therapeutics based on the immunomodulatory properties of SM16.

Introduction
The SM16 protein from Schistosoma mansoni is a secreted immunomodulatory molecule that

plays a crucial role in the parasite's ability to evade the host's immune system.[1][2] It is a 16

kDa protein that has been shown to possess anti-inflammatory properties, making it a person of

interest for therapeutic applications in inflammatory diseases.[3][4] Notably, SM16 has been

found to inhibit Toll-like receptor (TLR) signaling pathways, specifically those mediated by TLR3

and TLR4.[5] The production of a bioactive, recombinant form of SM16 is essential for further

functional studies and preclinical development. This document outlines the methodologies for

the successful cloning, expression, and purification of recombinant SM16 in both Escherichia

coli and Pichia pastoris expression systems.
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Feature E. coli Expression System
Pichia pastoris Expression
System

Expression Vector pET3d pPICZ B

Host Strain BL21(DE3)pLysS KM71

Typical Yield ~2 mg/L of culture
Data not consistently reported,

but generally high

Post-translational Modifications None
Potential for some eukaryotic

modifications

Endotoxin Levels
~150 EU/mg of protein

(requires removal)
Undetectable

Advantages
Rapid growth, high yield, well-

established protocols

Endotoxin-free protein,

capable of some PTMs, high

cell density cultures

Disadvantages

Potential for inclusion body

formation, endotoxin

contamination

Longer expression times,

methanol handling required

Experimental Protocols
Protocol 1: Cloning of the SM16 Gene into Expression
Vectors
This protocol describes the general steps for cloning the SM16 coding sequence into the

pET3d and pPICZ B expression vectors.

1.1. Gene Amplification:

Amplify the coding sequence of SM16 (amino acids 23-117 to exclude the signal peptide)

from S. mansoni cercarial cDNA via Polymerase Chain Reaction (PCR).[3][6]

Design primers to introduce appropriate restriction sites for cloning into the chosen

expression vector (e.g., NdeI and XhoI for pET vectors).
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Incorporate a sequence encoding a hexa-histidine (6xHis) tag at the N-terminus for

subsequent purification.[6]

1.2. Vector and Insert Preparation:

Digest the expression vector (pET3d or pPICZ B) and the purified PCR product with the

selected restriction enzymes.

Purify the digested vector and insert using a gel extraction kit.

1.3. Ligation and Transformation:

Ligate the digested SM16 insert into the prepared expression vector using T4 DNA ligase.

Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α).

Select for positive transformants on appropriate antibiotic-containing agar plates.

1.4. Verification of Clones:

Isolate plasmid DNA from selected colonies.

Verify the presence and correct orientation of the SM16 insert by restriction digestion and

DNA sequencing.

Protocol 2: Expression and Purification of Recombinant
SM16 in E. coli
2.1. Transformation into Expression Host:

Transform the verified pET3d-SM16 plasmid into the E. coli BL21(DE3)pLysS expression

host strain.[6]

2.2. Protein Expression:

Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate

antibiotics and grow overnight at 37°C with shaking.
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The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until

the optical density at 600 nm (OD600) reaches 0.6.

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final

concentration of 0.5-1 mM.

Continue to incubate the culture for 3-4 hours at 37°C or overnight at a reduced temperature

(e.g., 18-25°C) to improve protein solubility.

2.3. Cell Lysis:

Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM

imidazole, 1 mg/mL lysozyme, and protease inhibitors).

Incubate on ice for 30 minutes.

Sonicate the cell suspension on ice to ensure complete lysis.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

2.4. Purification by Immobilized Metal Affinity Chromatography (IMAC):

Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl,

20 mM imidazole).

Load the clarified lysate onto the column.

Wash the column extensively with wash buffer containing 2% Triton X-100 and 0.5%

deoxycholate to remove endotoxins.[6]

Follow with a wash using the standard wash buffer to remove the detergents.

Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500

mM imidazole).

Perform a second round of IMAC for higher purity if necessary.[6]
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2.5. Dialysis and Storage:

Dialyze the eluted protein against phosphate-buffered saline (PBS) to remove imidazole.

Concentrate the protein using a suitable centrifugal filter unit.

Determine the protein concentration using a Bradford or BCA assay.

Store the purified protein at -80°C.

Protocol 3: Expression and Purification of Recombinant
SM16 in Pichia pastoris
3.1. Transformation and Selection of P. pastoris:

Linearize the pPICZ B-SM16 plasmid with a suitable restriction enzyme (e.g., PmeI).

Transform the linearized plasmid into the P. pastoris KM71 host strain by electroporation.

Select for positive transformants on YPDS plates containing Zeocin.

3.2. Screening for High-Expressing Clones:

Screen individual colonies for SM16 expression in small-scale cultures.

Grow selected colonies in Buffered Glycerol-complex Medium (BMGY) to an OD600 of 2-6.

Induce expression by transferring the cells to Buffered Methanol-complex Medium (BMMY)

containing 0.5% methanol.

Analyze the culture supernatant for SM16 expression by SDS-PAGE and Western blot after

24-72 hours of induction.

3.3. Large-Scale Expression:

Grow a high-expressing clone in a larger volume of BMGY medium in a baffled flask to an

OD600 of approximately 12.[6]
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Harvest the cells and resuspend them in BMMY medium to an initial OD600 of around 30 to

induce expression.[6]

Maintain induction by adding methanol to a final concentration of 0.5% every 24 hours.

3.4. Purification:

Harvest the culture supernatant by centrifugation.

If a His-tag was included in the construct, purify the secreted SM16 from the supernatant

using IMAC as described in Protocol 2.4.

Alternatively, other chromatography steps such as ion exchange and size exclusion can be

employed for purification.

Visualizations
Experimental Workflow for Recombinant SM16
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Caption: A flowchart illustrating the key stages in the production of recombinant SM16 protein.
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Caption: A diagram of the TLR4 signaling pathway and the proposed inhibitory action of SM16.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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